Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside

Description

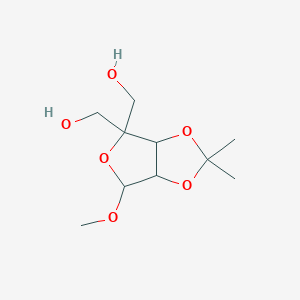

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside is a modified ribofuranoside derivative characterized by:

- A hydroxymethyl (-CH₂OH) group at the 4-C position.

- Isopropylidene protecting groups at the 2,3-O positions to stabilize the furanose ring and direct reactivity .

- A methyl glycoside at the anomeric position (1-O-methyl), common in carbohydrate intermediates to prevent ring-opening reactions.

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDDMUGVQOEJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2OC)(CO)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar. The hydroxymethyl group is then introduced at the 4-position, followed by the formation of the isopropylidene ring at the 2,3-positions. The final step involves the methylation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Sulfonation and Nucleophilic Substitution

The hydroxymethyl group at C4 can be sulfonated to form mesyl (Ms) or tosyl (Ts) derivatives, enabling nucleophilic displacements. For example:

-

Sulfonation : Treatment with mesyl chloride (MsCl) or tosyl chloride (TsCl) in dichloromethane (CH₂Cl₂) and pyridine (Py) at 0–5°C yields methyl 4-C-mesyl/tosylmethyl-2,3-O-isopropylidene-β-D-ribofuranoside (2a/2b ) .

-

Nucleophilic Substitution : Reaction of 2a/2b with amines (e.g., pyridine, DMAP) or azide ions (NaN₃) proceeds via S<sub>N</sub>2 mechanisms. For instance:

Table 1: Key substitution reactions of sulfonated analogs

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2a (Ms) | Pyridine | 70°C, 14 d | Pyridinium mesylate | 66 |

| 2b (Ts) | DMAP | Solvent-free, 30 d | DMAP-mesylate | 55 |

| 2b (Ts) | NaN₃ | DMF, 80°C | 4-C-Azidomethyl | 48 |

Oxidation and Reduction

The hydroxymethyl group can be oxidized to a carbonyl or reduced to a methyl group:

-

Oxidation : Dess-Martin periodinane oxidizes the hydroxymethyl group to a ketone, yielding methyl 4-C-keto-2,3-O-isopropylidene-β-D-ribofuranoside (3 ). Hydration of 3 forms a geminal diol, stabilized by MgSO₄ .

-

Reduction : Lithium aluminium hydride (LiAlH₄) reduces the hydroxymethyl group to a methyl group, producing methyl 4-C-methyl-2,3-O-isopropylidene-β-D-ribofuranoside (4 ) .

Elimination Reactions

Under basic conditions (e.g., 1,5-diazabicyclo[5.4.0]undec-5-ene, DBU), sulfonated derivatives undergo elimination to form 4,5-unsaturated sugars:

-

Heating 2a with DBU yields methyl 4,5-didehydro-2,3-O-isopropylidene-β-D-ribofuranoside (5 ), a key intermediate for Diels-Alder reactions .

Deamination and Ring Contraction

Amino derivatives (e.g., 6 , synthesized via azide reduction) undergo deamination with NaNO₂ in acetic acid, leading to ring-contracted products:

-

Deamination of 6 produces methyl 2,3-O-isopropylidene-β-L-ribofuranoside (7 ) and lyxopyranoside derivatives via solvolysis of a bicyclic oxonium ion intermediate .

Conformational and Structural Insights

Single-crystal X-ray studies of analogs reveal that the isopropylidene ring adopts a 3<sup>E</sup> envelope conformation, while the furanose ring exists in a 4<sup>T</sup><sub>3</sub> twist conformation. This steric profile influences regioselectivity in substitution reactions .

Comparison of Leaving Group Reactivity

Reactivity trends for sulfonate leaving groups in substitution reactions follow:

Triflyl (Tf) > Tosyl (Ts) > Mesyl (Ms)

For example, triflyl derivatives react with isoquinoline at room temperature, while mesyl derivatives require prolonged heating (70°C, 14 days) .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and nucleoside analogs.

Biology: In biological research, it serves as a tool to study DNA synthesis and cell cycle regulation. Its ability to induce apoptosis makes it valuable in cancer research.

Medicine: Medically, it is explored for its potential as an anticancer agent. Its mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Industry: In the industry, it is used in the development of antitumor drugs and as a research chemical for studying nucleoside analogs.

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets the DNA replication machinery, leading to the disruption of cell division and ultimately cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Ribofuranoside Derivatives

Key Observations:

- Hydroxymethyl vs.

- Stereochemistry: The L-ribofuranoside enantiomer (e.g., ) exhibits distinct biochemical interactions compared to the D-form.

Key Observations:

Physicochemical and Spectroscopic Properties

Table 3: NMR and Solubility Data

Key Observations:

Biological Activity

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside (CAS No. 55797-67-6) is a derivative of ribofuranose, which has garnered attention due to its diverse biological activities. This compound is structurally characterized by a hydroxymethyl group at the 4-position and isopropylidene protection at the 2 and 3 positions of the ribofuranose ring. Its potential applications span various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C10H18O6

- Molecular Weight : 234.25 g/mol

- Synonyms :

- This compound

- 4-C-hydroxymethyl-2,3-O-isopropylidene-1-O-methyl-beta-D-ribofuranose

Antiviral Properties

Research indicates that derivatives of α-D-ribofuranose, including this compound, exhibit antiviral activities. A study highlighted that certain α-D-ribofuranose analogues demonstrated significant inhibition of viral replication in vitro, suggesting potential as antiviral agents against various pathogens .

Analgesic and Anti-inflammatory Effects

The compound has been evaluated for analgesic and anti-inflammatory properties. In experimental models, derivatives such as 2a derived from α-D-ribofuranose showed notable analgesic effects in tail immersion tests and acetic acid-induced writhing tests. For instance:

- Compound 2a (50 mg/kg) resulted in a significant increase in tail flicking reaction time (2.52 ± 0.14 min) compared to controls, indicating central analgesic activity .

- In anti-inflammatory assays, compounds exhibited up to 87.6% inhibition of paw edema in carrageenan-induced rats at doses of 100 mg/kg , demonstrating substantial anti-inflammatory efficacy .

Cytotoxic Activity

Cytotoxicity studies using HeLa cell lines indicated that several synthesized ribofuranose derivatives displayed varying degrees of cytotoxic effects. The viability assays revealed that specific analogues could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Summary of Biological Activities

Case Studies

-

Antiviral Activity Evaluation :

A study synthesized several α-D-ribofuranose derivatives and tested them against viral strains. The results showed that certain compounds effectively reduced viral load in infected cell cultures. -

Analgesic and Anti-inflammatory Study :

In a controlled experiment, compound 2a was administered to rat models to assess its analgesic properties. The results demonstrated significant pain relief compared to standard analgesics. -

Cytotoxicity Assessment :

A series of ribofuranose derivatives were evaluated for their cytotoxic effects on cancer cell lines through WST-8 assays, revealing promising candidates for further development in cancer therapy.

Q & A

Q. Q: What are the established synthetic routes for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside, and how do reaction conditions influence yield?

A: The compound is typically synthesized via selective protection of ribofuranose derivatives. For example, methyl 2,3-O-isopropylidene-β-D-ribofuranoside (CAS 4099-85-8) serves as a precursor, where the 4-C-hydroxymethyl group is introduced through nucleophilic substitution or phosphorylation. A key method involves coupling diethylphosphonoacetic acid with the ribofuranoside core in dry THF using N,N'-dicyclohexylcarbodiimide (DCC) and catalytic DMAP, achieving ~60% yield after purification by flash chromatography . Reaction conditions (e.g., inert atmosphere, temperature) critically impact stereochemical outcomes and byproduct formation.

Advanced Characterization Techniques

Q. Q: How can NMR and X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

A:

- 1H/13C NMR : Key signals include δ 4.96 (s, H-1), δ 1.46/1.31 (isopropylidene CH3), and δ 3.31 (OCH3), with coupling constants (e.g., J = 6.0 Hz for H-2/H-3) confirming β-D configuration .

- X-ray crystallography : Used to determine absolute configuration, as demonstrated in studies of related caprazamycin derivatives, where crystallographic data confirmed ribofuranose ring puckering and substituent orientation .

Protecting Group Strategy

Q. Q: Why are 2,3-O-isopropylidene groups critical in synthesizing ribofuranoside derivatives, and how are they removed?

A: The isopropylidene group protects cis-diols at C2/C3, preventing undesired ring-opening reactions during functionalization (e.g., phosphorylation or glycosylation). Deprotection is achieved via acid hydrolysis (e.g., aqueous HCl or TFA), regenerating free hydroxyl groups while preserving the ribofuranose ring .

Functionalization at C4 and C5

Q. Q: What methodologies enable selective modification of the C4-hydroxymethyl group without disrupting the isopropylidene ring?

A: The C4 position can be functionalized via Mitsunobu reactions (for hydroxyl activation) or nucleophilic displacement. For example, 5-O-tosyl derivatives (e.g., CAS 4137-56-8) allow substitution with azide or thiol groups under SN2 conditions . Phosphorylation at C5, as in ADP-ribose analogues, uses diethylphosphonoacetic acid and DCC, followed by deprotection with bromotrimethylsilane .

Stereochemical Challenges in Synthesis

Q. Q: How do steric and electronic factors influence the stereoselectivity of ribofuranoside derivatives during synthesis?

A: The β-D configuration is stabilized by anomeric effect and steric hindrance from the isopropylidene group. For example, in caprazamycin synthesis, stereochemical outcomes at C3a/C3b were confirmed via X-ray analysis, highlighting the role of bulky substituents in directing reaction pathways .

Biological Activity and Mechanism

Q. Q: What biological activities have been reported for structurally related ribofuranoside derivatives?

A: Analogues such as triazole-linked ribofuranosides exhibit antiproliferative effects in prostate cancer cells (PC-3 and LNCaP lines) via inhibition of nucleotide metabolism . Liponucleoside antibiotics (e.g., caprazamycins) target bacterial translocase, disrupting cell wall biosynthesis .

Stability Under Experimental Conditions

Q. Q: How stable is this compound under acidic, basic, or oxidative conditions?

A: The isopropylidene group confers stability in neutral/basic conditions but is labile under acidic hydrolysis (pH < 3). Oxidative degradation is minimized by inert atmosphere storage, as seen in phosphonoacetate analogue synthesis .

Computational Modeling Applications

Q. Q: Can molecular docking predict interactions between this compound and biological targets?

A: Yes. For triazole derivatives, docking studies with prostate cancer targets (e.g., AR or mTOR) correlate with experimental IC50 values. Charge distribution and H-bonding patterns from NMR data (e.g., δ 8.07 triazolyl protons) inform model accuracy .

Contradictions in Synthetic Yields

Q. Q: Why do reported yields vary for similar synthetic protocols (e.g., 60% vs. 63%)?

A: Variations arise from purification methods (e.g., flash chromatography vs. crystallization) and reagent purity. For instance, residual moisture in THF reduces DCC efficiency, lowering yields .

Degradation and Metabolite Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.